2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-9-5-4-7-11(13)17-20-21-18(26-17)19-16(22)12-8-6-10-14(24-2)15(12)25-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZKPNULLGBRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Benzamide: The oxadiazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2,3-Dimethoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . Additionally, its antibacterial effects may result from its interaction with bacterial cell membranes or enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
1,3,4-Oxadiazole derivatives are widely studied due to their stability, hydrogen-bonding capacity, and bioactivity. Key comparisons include:
Key Observations :
- Methoxy groups (target compound) vs.
- Aromatic vs. heteroaromatic substituents: The target compound’s 2-methoxyphenyl group may confer stronger π-π interactions compared to LMM11’s furan ring, which could affect binding to hydrophobic enzyme pockets .
Thiadiazole Analogues
Replacing the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) alters electronic properties and bioactivity:
Comparison :
- Bioactivity Shift : Thiadiazole derivatives are more commonly associated with pesticidal activity, whereas oxadiazoles are prioritized for antimicrobial applications .
Substituent Variations on the Aromatic Rings
- Halogenated Analogues : Compounds like N-(5-(2,3-dihydrobenzo[d][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21, ) incorporate bromine for increased steric bulk and electrophilicity, which may improve inhibition of enzymes like Ca²⁺/calmodulin .
- Thiophene-Containing Analogues : 2,3-Dimethoxy-N-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiophen-3-yl]benzamide () replaces phenyl with thiophene, introducing sulfur-mediated conjugation effects that could alter electronic distribution and solubility .
Physicochemical Properties
- Molecular Weight : The target compound (Mol. Wt. ~359.4 g/mol, ) is lighter than LMM5/LMM11 (~450–500 g/mol), suggesting better bioavailability .
- Crystallinity: The thiadiazole analog () crystallizes in a monoclinic system (space group C2/c), whereas oxadiazoles often form less symmetric lattices due to varied substituent bulk .
Biological Activity
2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structure of the compound features a benzamide core linked to an oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure of 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways.
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.49 | Apoptosis induction |
| Compound B | LNCaP | 11.0 | Cell cycle arrest |
| 2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Various (Pending) | TBD | TBD |
Note: The exact IC50 values for 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide are still under investigation.
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects. Studies show that these compounds exhibit activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Compound C | E. coli | 10 µg/mL | Bactericidal |
| Compound D | S. aureus | 5 µg/mL | Bacteriostatic |
| 2,3-Dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | TBD | TBD | TBD |
The mechanism by which 2,3-dimethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is likely multifaceted:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation: It could modulate receptors that play critical roles in cancer cell signaling pathways.
- Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities. For example:
- Study on Anticancer Properties: A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity.
- Antimicrobial Evaluation: Another study investigated the antimicrobial properties of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed promising activity against resistant strains.
Q & A
Q. Methodological workflow :
Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). SHELXL (via SHELX suite) is standard for refinement, achieving R-factors < 0.08 .
Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.3) .
HPLC : Purity assessment (>95% purity with retention times ~8.2 min under C18 column conditions) .
Advanced: What strategies optimize biological activity through structure-activity relationships (SAR)?
Q. Key substituent effects :
- Methoxy groups : The 2,3-dimethoxybenzamide moiety enhances lipid solubility (logP ~3.5) and membrane permeability, while the 2-methoxyphenyl-oxadiazole group improves target binding (e.g., kinase inhibition IC₅₀ < 1 µM) .
- Oxadiazole ring : Replacing oxygen with sulfur (thiadiazole) reduces activity, highlighting the role of electronegativity in target interactions .
Methodology : - Analog synthesis : Systematic variation of substituents (e.g., halogenation, sulfonamide addition) followed by enzymatic assays (e.g., COX-2 inhibition) .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like InhA enzyme (ΔG < -8 kcal/mol) .
Advanced: How is the compound’s mechanism of action studied in cancer pathways?
Q. Experimental approaches :
Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
Cellular assays :
- Apoptosis : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in HeLa cells (EC₅₀ ~10 µM) .
- Cell cycle arrest : Western blotting for cyclin-dependent kinases (CDK2, CDK4) .
In vivo models : Xenograft studies in mice (e.g., 50 mg/kg oral dosing, tumor volume reduction >50% over 21 days) .
Advanced: How are computational methods applied to study its pharmacokinetics?
Q. Key methodologies :
- ADMET prediction : SwissADME or ADMETlab2.0 evaluates:
- Molecular dynamics (MD) simulations : GROMACS assesses stability in lipid bilayers (RMSD < 2 Å over 100 ns) .
Advanced: How to resolve contradictions in reported biological data?
Case example : Discrepancies in IC₅₀ values for COX-2 inhibition (1–10 µM across studies):
- Root cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
- Resolution :
Basic: What are the stability profiles under varying pH and temperature?
Q. Analytical methods :
- HPLC-UV stability studies :
Advanced: How is crystallographic data used to rationalize solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
